N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
Overview
Description
N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is a useful research compound. Its molecular formula is C18H16BrN3OS and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.01975 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Synthesis
- The crystal structure of urea derivatives often reveals specific intermolecular interactions, such as hydrogen bonding, which are crucial for understanding their potential applications. For example, N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea exhibits intermolecular hydrogen bonds forming dimers in its crystal structure, indicative of its stability and potential for further functionalization (Yamin & Mardi, 2003).
Cytotoxicity and Antiproliferative Activity
- Urea derivatives have been synthesized and evaluated for their cytotoxic effects and inhibitory activities against DNA topoisomerases, which are essential for cancer research. Some compounds showed significant antiproliferative action, suggesting their potential as anticancer agents (Esteves-Souza et al., 2006).
Antimicrobial Activity
- Studies on the antimicrobial activity of urea derivatives, such as N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, have been conducted, showcasing their effectiveness against various microbial strains. This opens up possibilities for their use in developing new antimicrobial agents (Zhang et al., 2017).
Reactivity and Computational Studies
- Reactivity studies, including spectroscopic characterization and computational analysis, of newly synthesized imidazole derivatives related to urea compounds have provided insights into their electronic and reactive properties. Such studies are fundamental for the design of materials with specific functions (Hossain et al., 2018).
Biological Activity and Enhancement of Plant Growth
- Urea derivatives have been found to exhibit cytokinin-like activity, affecting cell division and differentiation in plants. This finding is significant for agricultural applications, where such compounds can be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-11-7-8-13(12(2)9-11)16-10-24-18(21-16)22-17(23)20-15-6-4-3-5-14(15)19/h3-10H,1-2H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWWOCNKXGFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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